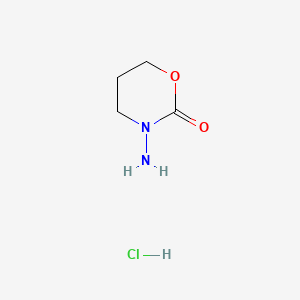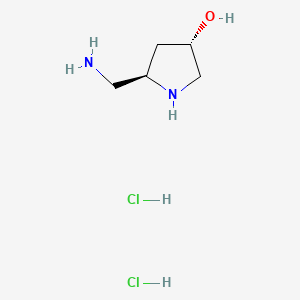![molecular formula C22H26N6O8 B13453985 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-N-[2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide](/img/structure/B13453985.png)
2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-N-[2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-N-[2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features an azido group, which is known for its reactivity in click chemistry, and a piperidine-dione structure, which is often found in pharmaceutical compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-N-[2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide involves multiple steps. One common method starts with the preparation of 2-[2-(2-azidoethoxy)ethoxy]ethanol. This intermediate is synthesized by reacting 2-[2-(2-hydroxyethoxy)ethoxy]ethyl chloride with sodium azide in the presence of sodium iodide . The resulting product is then further reacted with tosyl chloride and ammonia solution to yield 2-[2-(2-azidoethoxy)ethoxy]ethanamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar multi-step synthesis processes with optimization for large-scale production. This would include the use of automated reactors and continuous flow systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-N-[2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide undergoes various types of chemical reactions:
Click Chemistry: The azido group readily participates in click reactions with alkynes to form stable triazole linkages.
Substitution Reactions: The hydroxyl groups can be substituted with other functional groups, enabling further derivatization.
Common Reagents and Conditions
Click Chemistry: Copper(I) catalysts are commonly used to facilitate the reaction between the azido group and alkynes.
Substitution Reactions: Tosyl chloride and ammonia are used for the substitution of hydroxyl groups.
Major Products
Click Chemistry: The major product is a triazole derivative.
Substitution Reactions: The major product is 2-[2-(2-azidoethoxy)ethoxy]ethanamine.
Wissenschaftliche Forschungsanwendungen
2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-N-[2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide has several applications in scientific research:
Chemistry: Used as a cross-linking reagent in the synthesis of complex molecules.
Biology: Employed in bioconjugation techniques to label biomolecules.
Medicine: Potential use in drug development due to its piperidine-dione structure.
Industry: Utilized in the production of specialized polymers and materials.
Wirkmechanismus
The mechanism of action for 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-N-[2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide involves its ability to form stable triazole linkages through click chemistry. This reactivity is primarily due to the azido group, which targets alkynes in the presence of a copper(I) catalyst . The piperidine-dione structure may interact with various biological targets, making it a candidate for drug development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[2-(2-azidoethoxy)ethoxy]ethanol
- 2-{2-[2-(2-azidoethoxy)ethoxy]ethoxy}ethanol
- 2-((2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethoxy)methyl)propane-1,3-diol
Uniqueness
2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-N-[2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide is unique due to its combination of an azido group and a piperidine-dione structure. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in scientific research.
Eigenschaften
Molekularformel |
C22H26N6O8 |
|---|---|
Molekulargewicht |
502.5 g/mol |
IUPAC-Name |
2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-N-[2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide |
InChI |
InChI=1S/C22H26N6O8/c1-27-18(30)6-5-16(21(27)32)28-20(31)14-3-2-4-15(19(14)22(28)33)25-17(29)13-36-12-11-35-10-9-34-8-7-24-26-23/h2-4,16H,5-13H2,1H3,(H,25,29) |
InChI-Schlüssel |
HANUEZMDAUIUGV-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)CCC(C1=O)N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)COCCOCCOCCN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(4-Formylphenoxy)phenyl]boronic acid](/img/structure/B13453905.png)



![tert-butyl 2-chloro-7-oxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-5-carboxylate](/img/structure/B13453919.png)
![tert-butyl N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-2-yl]carbamate](/img/structure/B13453921.png)







![methyl 2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetate;hydrochloride](/img/structure/B13453960.png)
